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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828 Get Quote

This guide provides a detailed comparison of MEN11467, a potent and selective tachykinin

neurokinin 1 (NK1) receptor antagonist, with other relevant compounds. The information is

intended for researchers, scientists, and drug development professionals interested in the

pharmacological profile of NK1 receptor antagonists.

Data Presentation
The following tables summarize the binding affinity and functional activity of MEN11467 in

comparison to other NK1 receptor antagonists.

Table 1: Comparative Binding Affinity of NK1 Receptor Antagonists
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Compound
Target
Receptor

Test System pKi / IC50 Reference

MEN11467 Human NK1 IM9 Cells pKi = 9.4 ± 0.1 [1]

MEN11467 Human NK2
Hamster Urinary

Bladder
pKi = 5.9 ± 0.1 [1]

MEN11467 Human NK3
Guinea-pig

Cerebral Cortex
pKi < 5 [1]

Aprepitant Human NK1 - IC50 = 0.1 nM [2]

Aprepitant Human NK2 - IC50 = 4500 nM [2]

Aprepitant Human NK3 - IC50 = 300 nM [2]

L-733,060 Human NK1 Gerbil Striatum
pKi (similar to

Aprepitant)
[3]

NKP-608 Human NK1 Gerbil Striatum
pKi (lower than

Aprepitant)
[3]

GR205171 Human NK1 Gerbil Striatum
pKi (higher than

Aprepitant)
[3]

Table 2: Functional Antagonism of MEN11467 in Guinea-Pig Ileum

Agonist Antagonist Parameter Value

SP methylester MEN11467 pKB 10.7 ± 0.1

SP methylester FK 888 pA2 8.8 ± 0.2

Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is adapted from studies on MEN11467 and general radioligand binding assay

procedures.[1][4]
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Cell Line: Human lymphoblastoid IM9 cell line, known to express the human NK1 receptor.

Radioligand: [3H]Substance P ([3H]SP).

Membrane Preparation:

Harvest IM9 cells and wash with an appropriate buffer (e.g., ice-cold PBS).

Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet and resuspend in the assay buffer.

Determine protein concentration using a standard method (e.g., BCA assay).

Binding Assay:

In a 96-well plate, add the cell membrane preparation.

Add increasing concentrations of the test compound (e.g., MEN11467) or vehicle.

Add a fixed concentration of the radioligand, [3H]SP.

To determine non-specific binding, add a high concentration of unlabeled Substance P

(e.g., 1 µM).

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters to separate bound and

free radioligand.

Wash the filters with ice-cold wash buffer.

Place the filters in scintillation vials with a scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.
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Data Analysis:

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of

specific binding) by non-linear regression.

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay in Guinea-Pig Isolated Ileum
This protocol is based on the methodology used to assess the functional antagonism of

MEN11467.[1]

Tissue Preparation:

Humanely sacrifice a male Dunkin-Hartley guinea pig.

Isolate a segment of the terminal ileum.

Gently flush the lumen to remove contents and cut into segments of 2-3 cm.

Organ Bath Setup:

Mount the ileum segment in an isolated organ bath containing Tyrode's solution,

maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60

minutes, with regular washes.

Experimental Procedure:

Record a stable baseline of contractile activity.

Construct a cumulative concentration-response curve for the NK1 receptor agonist,

Substance P (SP) methylester.

After washing the tissue and allowing it to return to baseline, incubate with a specific

concentration of the antagonist (e.g., MEN11467) for a predetermined time.
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In the presence of the antagonist, repeat the cumulative concentration-response curve for

the agonist.

Data Analysis:

Measure the contractile responses at each agonist concentration.

Compare the concentration-response curves in the absence and presence of the

antagonist.

For a competitive antagonist, calculate the pA2 value using a Schild plot. For a non-

competitive antagonist like MEN11467, which causes a non-parallel shift and a reduction

in the maximal response, calculate the pKB value.[1]
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Caption: NK1 Receptor Signaling Pathway and MEN11467 Antagonism.

Experimental Workflow for Specificity Assessment
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Caption: Workflow for Assessing MEN11467 Specificity.

Logical Relationship of MEN11467 Specificity
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Caption: Specificity Profile of MEN11467.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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